molecular formula C13H18O7S B611428 Tos-PEG3-CH2CO2H CAS No. 1807537-35-4

Tos-PEG3-CH2CO2H

Cat. No. B611428
M. Wt: 318.34
InChI Key: QQHWSZBWDYTXGD-UHFFFAOYSA-N
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Description

Tos-PEG3-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The terminal carboxylic acid of Tos-PEG3-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular weight of Tos-PEG3-CH2CO2H is 318.3 g/mol . The functional group is Tosyl/CH2CO2H . The molecular formula is C13H18O7S .


Chemical Reactions Analysis

The tosyl group in Tos-PEG3-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of Tos-PEG3-CH2CO2H is 318.3 g/mol . The functional group is Tosyl/CH2CO2H . The molecular formula is C13H18O7S .

Scientific Research Applications

Enhanced Anticancer Efficacy

Tos-PEG3-CH2CO2H derivatives like TPGS (alpha-tocopheryl polyethylene glycol succinate) have been investigated for their potential in enhancing anticancer efficacy. TPGS has been observed to inhibit the growth of human lung carcinoma cells more potently than TOS (alpha-tocopheryl succinate), primarily due to its increased ability to induce apoptosis and generate reactive oxygen species (Youk et al., 2005).

Applications in Nanomedicine

The use of Tos-PEG3-CH2CO2H derivatives in nanomedicine, particularly for cancer treatment, is another significant application. RAFT (Reversible Addition–Fragmentation chain Transfer) polymerization has been utilized to synthesize Tos-PEG3-CH2CO2H-based block copolymers for forming nanoparticles. These nanoparticles, due to their unique structure, are rapidly endocytosed by cancer cells, and their biological activity depends on the molecular weight and content of the components (Palao-Suay et al., 2016).

Peptide and Protein PEGylation

Poly(ethylene glycol) (PEG), a key component of Tos-PEG3-CH2CO2H, is extensively used for the PEGylation of peptides and proteins. This process improves the pharmacokinetics of these molecules by shielding them from immune recognition and enzymatic degradation. PEGylation also enhances the solubility and stability of peptides and proteins in pharmaceutical applications (Roberts et al., 2002).

Hydration and Polymer Mechanics

Research into the hydration effects of PEG, an integral part of Tos-PEG3-CH2CO2H, has provided insights into polymer mechanics, especially in medical applications. Studies have shown that the hydration effects can significantly influence the mechanics of PEG, impacting its applications in biomedicine and drug delivery (Liese et al., 2017).

Drug Delivery Systems

The derivatives of Tos-PEG3-CH2CO2H, like TPGS, have been explored as molecular biomaterials in various drug delivery systems. TPGS has an amphiphilic structure that aids in improving the delivery and effectiveness of drugs, particularly in overcoming multidrug resistance and enhancing oral drug delivery (Zhang et al., 2012).

Future Directions

Tos-PEG3-CH2CO2H is a PEG derivative that has potential applications in proteomics research . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a promising candidate for drug delivery .

properties

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWSZBWDYTXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163084
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG3-CH2CO2H

CAS RN

1807537-35-4
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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